1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine
Description
This compound is a piperazine derivative featuring a 1,2,4-triazole moiety substituted with a cyclohexyl group and a trifluoromethylbenzoyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the cyclohexyl substituent may influence conformational flexibility and receptor binding. Piperazine scaffolds are widely exploited in medicinal chemistry due to their versatility in forming hydrogen bonds and modulating pharmacokinetic properties.
Properties
IUPAC Name |
[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5O/c22-21(23,24)17-8-6-16(7-9-17)20(30)28-12-10-27(11-13-28)14-19-26-25-15-29(19)18-4-2-1-3-5-18/h6-9,15,18H,1-5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJUBJKOLOFFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine is a complex organic compound notable for its potential biological activities. This compound integrates various pharmacologically relevant structural motifs that may enhance its efficacy in therapeutic applications. The presence of a piperazine core, a 1,2,4-triazole moiety, and a trifluoromethylbenzoyl group suggests diverse biological interactions.
Structural Overview
The compound's structure can be dissected into three main components:
- Piperazine Core : Known for enhancing solubility and bioavailability.
- Triazole Moiety : Associated with antifungal and antibacterial properties.
- Trifluoromethylbenzoyl Group : Likely contributes to lipophilicity and receptor binding affinity.
Antimicrobial Properties
The triazole ring is well-documented for its antifungal activity. Compounds with similar structures have shown promising results against various pathogens. For instance, fluconazole and itraconazole, both containing triazole rings, are established antifungal agents. The compound under discussion may exhibit comparable or enhanced activity due to the unique structural modifications provided by the cyclohexyl and trifluoromethyl groups.
Antibacterial Activity
Research indicates that triazole derivatives possess significant antibacterial activity. In vitro studies have demonstrated that compounds similar to this compound exhibit minimum inhibitory concentration (MIC) values that suggest effective action against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Studies
A selection of studies highlights the biological efficacy of similar compounds:
| Study Reference | Compound | Activity | MIC Value |
|---|---|---|---|
| Pyrrole derivatives | Antibacterial | 3.12 - 12.5 µg/mL | |
| Triazolethione derivatives | Antibacterial | Comparable to rifampicin | |
| Fluconazole | Antifungal | 0.25 µg/mL |
These findings suggest that the compound may possess potent antibacterial and antifungal properties, warranting further investigation.
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Fungal Ergosterol Synthesis : Similar to other triazoles, it may inhibit the enzyme lanosterol demethylase.
- Disruption of Bacterial Cell Wall Synthesis : Potential interference with peptidoglycan synthesis could account for its antibacterial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine and Triazole Motifs
Functional Group Variations and Impact
- Trifluoromethylbenzoyl vs. Trifluoromethylbenzyl: The target compound’s benzoyl group (C=O) may enhance hydrogen-bonding capacity compared to benzyl (CH₂) derivatives like compound 40 .
- Cyclohexyl vs. Nitro-Triazole :
The cyclohexyl group in the target compound likely improves membrane permeability over nitro-substituted triazoles (e.g., compound 40 ), which may exhibit higher reactivity but lower metabolic stability . - Piperazine Modifications :
Piperazine derivatives with sulfonyl (e.g., 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine ) or thioether groups (e.g., 2-(4-ETHYL-5-((4-FLUOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRAZINE ) show divergent activities. Sulfonyl groups enhance electron-withdrawing effects, while thioethers improve radical-scavenging properties .
Pharmacokinetic and Physicochemical Properties
Q & A
Q. Methodological steps :
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to verify substitution patterns (e.g., cyclohexyl and trifluoromethyl groups).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass via HRMS).
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
What in vitro assays are recommended for initial biological screening?
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MDA-MB-231) using MTT assays. IC₅₀ values <10 µM suggest therapeutic potential .
Advanced Research Questions
How can molecular docking studies predict the compound’s interaction with therapeutic targets (e.g., CCR5 or G-quadruplex DNA)?
- Target Selection : Prioritize targets like CCR5 (HIV entry inhibition) or G4 DNA (anticancer activity) based on structural analogs in and .
- Software : Use AutoDock Vina or Schrödinger Suite.
- Key Parameters :
- Protonate piperazine nitrogens at physiological pH to simulate charged interactions .
- Validate docking poses with experimental data (e.g., SPR-measured binding affinity).
- Contradictions : If computational predictions conflict with in vitro data (e.g., low CCR5 affinity despite docking scores), re-evaluate force fields or solvation models .
What strategies improve the pharmacokinetic profile of this compound?
- Metabolic Stability :
- Replace labile groups (e.g., ester linkages) with stable bioisosteres.
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Oral Bioavailability :
How can structure-activity relationship (SAR) studies guide further optimization?
- Critical Substituents :
- Triazole Core : Essential for hydrogen bonding (e.g., G4 DNA recognition ).
- Trifluoromethyl Benzoyl Group : Enhances metabolic stability and target affinity .
- Modifications :
- Vary cyclohexyl substituents to assess steric effects on target binding.
- Replace benzoyl with heteroaromatic groups (e.g., pyridine) to modulate solubility .
Data Contradictions and Resolution
How should researchers address discrepancies between in silico predictions and experimental bioactivity?
- Case Example : If computational models predict strong CCR5 binding () but in vitro assays show weak inhibition:
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value/Description | Evidence Source |
|---|---|---|
| Molecular Weight | ~500–550 g/mol (estimated) | |
| logP | 3.5–4.2 (predicted via ChemAxon) | |
| Solubility (PBS) | <50 µM (requires co-solvents) |
Table 2: Recommended Assay Conditions
| Assay Type | Conditions | References |
|---|---|---|
| Antimicrobial Screening | Mueller-Hinton broth, 24–48 hr, 37°C | |
| Cytotoxicity (MTT) | 72 hr exposure, 10% FBS, 5% CO₂ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
